molecular formula C25H26BrN3O3 B4160535 6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide

6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide

Cat. No.: B4160535
M. Wt: 496.4 g/mol
InChI Key: DKLCGKYWNPCDNM-UHFFFAOYSA-N
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Description

6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with a bromo group, an ethoxyphenyl group, and a pyrrolidinylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the bromo and ethoxyphenyl groups through electrophilic aromatic substitution reactions. The final step involves the coupling of the pyrrolidinylpropyl group to the quinoline carboxamide via amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromo and ethoxyphenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The bromo and ethoxyphenyl groups may enhance binding affinity to certain proteins, while the pyrrolidinylpropyl group could facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(4-ethoxyphenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-quinolinecarboxamide
  • 6-chloro-2-(4-ethoxyphenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-quinolinecarboxamide
  • 6-bromo-2-(4-methoxyphenyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-quinolinecarboxamide

Uniqueness

6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromo group, in particular, can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN3O3/c1-2-32-19-9-6-17(7-10-19)23-16-21(20-15-18(26)8-11-22(20)28-23)25(31)27-12-4-14-29-13-3-5-24(29)30/h6-11,15-16H,2-5,12-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLCGKYWNPCDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide
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6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide
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6-bromo-2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide

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